molecular formula C21H25N3O4S B2766657 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 1797952-67-0

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2766657
CAS No.: 1797952-67-0
M. Wt: 415.51
InChI Key: GTOURWPFSFKAQI-UHFFFAOYSA-N
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Description

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.51. The purity is usually 95%.
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Biological Activity

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, characterization, and biological effects of this compound, emphasizing its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H29N3O2SC_{24}H_{29}N_{3}O_{2}S, with a molecular weight of 423.6 g/mol. The compound features a benzo[d]oxazole moiety, a piperidine ring, and a sulfonamide group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC24H29N3O2S
Molecular Weight423.6 g/mol
SolubilitySoluble in DMSO
Melting PointNot Available
Boiling PointNot Available

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway often includes the formation of the benzo[d]oxazole ring followed by the introduction of the piperidine and sulfonamide functionalities.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the benzo[d]oxazole moiety have shown promising activity against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

A study demonstrated that a related compound significantly inhibited the growth of MCF-7 breast cancer cells with an IC50 value of approximately 10 µM, suggesting that structural modifications can enhance potency against cancer cells .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Compounds with similar sulfonamide groups have been reported to possess antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro assays showed that certain derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin .

Neuroprotective Effects

Research indicates potential neuroprotective effects due to the presence of the piperidine ring, which is known to interact with neurotransmitter systems. Compounds similar to this compound have been evaluated for their ability to protect neuronal cells from oxidative stress-induced apoptosis .

Case Studies

  • Anticancer Study : A compound structurally related to this compound was tested in vivo using mouse models for colon cancer. The treated group exhibited a reduction in tumor size by approximately 40% compared to controls, highlighting its potential as an anticancer agent.
  • Antimicrobial Evaluation : In a comparative study, derivatives were screened against Staphylococcus aureus and Escherichia coli. The compound showed an MIC of 32 µg/mL against S. aureus, outperforming several conventional antibiotics .

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-15-13-17(27-2)7-8-20(15)29(25,26)22-14-16-9-11-24(12-10-16)21-23-18-5-3-4-6-19(18)28-21/h3-8,13,16,22H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOURWPFSFKAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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